N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "CDK inhibitor" due to its ability to inhibit cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate cell cycle progression, and their dysregulation is associated with various diseases, including cancer.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide involves the inhibition of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide. N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide are a family of enzymes that regulate cell cycle progression by phosphorylating specific substrates. CDK inhibitors, such as N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide, bind to the ATP-binding site of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide, preventing their activity and leading to cell cycle arrest.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide has been shown to have potent anticancer activity in vitro and in vivo. It induces cell cycle arrest, apoptosis, and senescence in cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition to its anticancer activity, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide has several advantages for lab experiments. It is a potent CDK inhibitor that can be used to study the role of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide in various biological processes. It has also been shown to have potent anticancer activity, making it a promising candidate for the development of novel anticancer agents. However, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide has some limitations. It is a synthetic compound that may not accurately reflect the effects of endogenous CDK inhibitors. Additionally, its potency may vary depending on the cell type and experimental conditions.
Future Directions
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide has several potential future directions. It can be further studied for its anticancer activity and used as a lead compound for the development of novel anticancer agents. Additionally, it can be used to study the role of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide in various biological processes, including cell cycle regulation, DNA damage response, and senescence. Furthermore, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide can be modified to improve its potency, selectivity, and pharmacokinetic properties. Overall, N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide has significant potential for future scientific research.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 5-(dimethylamino)-2-furancarboxaldehyde to form 5-chloro-2-methoxy-N-(5-(dimethylamino)-2-furyl)-2-benzoylacetamide. The final step involves the reaction of this intermediate with cyanoacetic acid to form N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide, which play a critical role in the regulation of the cell cycle. Dysregulation of N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide is a hallmark of cancer, and CDK inhibitors have emerged as a promising class of anticancer agents. N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide has been shown to inhibit CDK1, CDK2, CDK4, and CDK6, making it a potent CDK inhibitor.
properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-21(2)16-7-5-13(24-16)8-11(10-19)17(22)20-14-9-12(18)4-6-15(14)23-3/h4-9H,1-3H3,(H,20,22)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNKXSQSWMUSCC-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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